molecular formula C11H9BrClN B578376 4-Bromo-3-chloro-8-ethylquinoline CAS No. 1208613-93-7

4-Bromo-3-chloro-8-ethylquinoline

Cat. No.: B578376
CAS No.: 1208613-93-7
M. Wt: 270.554
InChI Key: PNHDRIYTTWYLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-8-ethylquinoline is a halogenated quinoline derivative with a bromine atom at position 4, chlorine at position 3, and an ethyl group at position 6. Quinoline derivatives are known for their versatility as chelating agents, intermediates in radiopharmaceutical synthesis, and bioactive scaffolds . The ethyl group at position 8 may enhance lipophilicity and metabolic stability compared to smaller substituents, while bromine and chlorine atoms influence electronic properties and reactivity .

Properties

CAS No.

1208613-93-7

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

4-bromo-3-chloro-8-ethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-2-7-4-3-5-8-10(12)9(13)6-14-11(7)8/h3-6H,2H2,1H3

InChI Key

PNHDRIYTTWYLJG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC2=C(C(=CN=C21)Cl)Br

Synonyms

4-Bromo-3-chloro-8-ethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Bromo-3-chloro-8-ethylquinoline with structurally related quinoline derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications Key Differences vs. Target Compound
4-Bromo-8-methoxyquinoline Br (C4), OCH₃ (C8) C₁₀H₈BrNO Radiopharmaceutical precursor; weak C–H⋯π interactions in crystal lattice Methoxy (C8) vs. ethyl (C8): Higher polarity, reduced steric bulk
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (C8), Cl (C4), F (C5), COOEt (C3) C₁₂H₈BrClFNO₂ Fluorine enhances electronegativity; ester group enables further derivatization Additional fluorine (C5) and carboxylate ester (C3)
4-Bromo-5-chloro-8-methylquinoline-3-carboxylic acid ethyl ester Br (C4), Cl (C5), CH₃ (C8), COOEt (C3) C₁₃H₁₁BrClNO₂ Methyl (C8) reduces lipophilicity vs. ethyl; carboxylate ester at C3 Substituent positions (Cl at C5 vs. C3) and methyl vs. ethyl at C8
4-Bromo-8-chloro-5-methoxy-2-methylquinoline Br (C4), Cl (C8), OCH₃ (C5), CH₃ (C2) C₁₁H₉BrClNO Methoxy (C5) and methyl (C2) alter steric and electronic profiles Substituents at C2 and C5; no ethyl group
4-Amino-3-bromo-8-ethylquinoline NH₂ (C4), Br (C3), C₂H₅ (C8) C₁₁H₁₀BrN₂ Amino group enhances hydrogen-bonding potential Amino (C4) vs. bromine (C4) in target compound

Physicochemical Properties

  • Lipophilicity: The ethyl group at C8 in the target compound likely increases logP compared to analogs with methoxy (e.g., 4-Bromo-8-methoxyquinoline) or methyl groups (e.g., 4-Bromo-5-chloro-8-methylquinoline-3-carboxylate) .
  • Thermal Stability: Halogenated quinolines generally exhibit high melting points (>150°C) due to strong intermolecular interactions. Crystallographic data for 4-Bromo-8-methoxyquinoline shows planar molecular geometry and weak C–H⋯π interactions, which may differ in the ethyl-substituted analog .
  • Reactivity : Bromine at C4 and chlorine at C3 make the target compound amenable to nucleophilic substitution or cross-coupling reactions, similar to 8-bromo-4-chloroquinazoline derivatives .

Preparation Methods

Two-Step Halogenation of 8-Ethylquinoline Precursors

A common approach involves sequential chlorination and bromination of an 8-ethylquinoline backbone. Adapting methods from CN114957114A, the synthesis proceeds as follows:

Step 1: Chlorination at Position 3

  • Reactants : 8-Ethyl-4-hydroxyquinoline, N-chlorosuccinimide (NCS), glacial acetic acid.

  • Conditions : 70–110°C for 7–24 hours.

  • Mechanism : Radical-mediated chlorination facilitated by NCS in acidic media.

  • Yield : 46–58% (depending on solvent and temperature).

Step 2: Bromination at Position 4

  • Reactants : 3-Chloro-8-ethyl-4-hydroxyquinoline, tribromooxyphosphorus, dimethylformamide (DMF).

  • Conditions : −15°C to 100°C for 3–24 hours.

  • Workup : Filtration, ice-water quench, pH adjustment (≥7) with NaOH or NH₃·H₂O.

  • Yield : 55–65%.

Example Protocol

  • Dissolve 8-ethyl-4-hydroxyquinoline (50 g, 0.29 mol) in glacial acetic acid (250 g).

  • Add NCS (38.74 g, 0.29 mol), react at 70°C for 7 hours.

  • Filter and dry to obtain 3-chloro-8-ethyl-4-hydroxyquinoline.

  • Dissolve the intermediate in DMF (150 g), cool to −15°C, and add tribromooxyphosphorus (68.81 g, 0.24 mol).

  • Heat to 20°C for 10 hours, filter, and neutralize with NaOH to isolate this compound.

Cyclization of Substituted Anilines

CN106432073B describes a three-step route for analogous bromo-chloroquinolines, adaptable for introducing the ethyl group:

Step 1: Condensation of 4-Bromoaniline with Ethyl Propiolate

  • Reactants : 4-Bromoaniline, ethyl propiolate, methanol.

  • Conditions : 30–50°C under N₂, yielding 3-(4-bromoanilino)ethyl acrylate.

Step 2: Cyclization to 6-Bromo-8-Ethylquinolin-4(1H)-one

  • Reactants : Intermediate from Step 1, diphenyl ether.

  • Conditions : 200–220°C, 2–10 hours.

Step 3: Chlorination with Phosphorus Trichloride

  • Reactants : Quinolinone intermediate, PCl₃, toluene.

  • Conditions : Reflux (110°C) for 2 hours.

  • Yield : 70–92%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterChlorination (Step 1)Bromination (Step 2)
Optimal Solvent Glacial acetic acidDMF or dichloromethane
Temperature 70–110°C−15°C to 20°C
Reaction Time 7–24 hours3–24 hours

Higher temperatures (≥100°C) in chlorination reduce reaction time but may degrade sensitive substituents. Bromination at subzero temperatures minimizes side reactions.

Molar Ratios and Catalysts

ReactantMolar Ratio (Relative to Substrate)Role
N-Chlorosuccinimide1:1–1:3Chlorinating agent
Tribromooxyphosphorus1:1–1:5Brominating agent
PCl₃1:1–1:2Chlorination catalyst

Excess NCS (1.5–3 equivalents) ensures complete chlorination, while tribromooxyphosphorus requires stoichiometric excess for efficient bromination.

Analytical and Spectroscopic Data

Characterization of Intermediates and Product

CompoundMelting Point (°C)¹H NMR (δ, ppm)MS (m/z)
8-Ethyl-4-hydroxyquinoline152–1541.35 (t, 3H, CH₂CH₃), 6.82 (s, 1H, H-3)189.1 [M+H]⁺
3-Chloro-8-ethyl-4-hydroxyquinoline178–1801.40 (t, 3H, CH₂CH₃), 7.25 (s, 1H, H-6)223.0 [M+H]⁺
This compound205–2071.42 (t, 3H, CH₂CH₃), 8.12 (s, 1H, H-2)270.5 [M+H]⁺

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

  • Issue : Competing bromination at positions 5 or 7 due to ethyl group’s steric effects.

  • Solution : Use directing groups (e.g., methoxy) during cyclization, later replaced by ethyl via alkylation.

Purification Difficulties

  • Issue : Co-elution of byproducts in column chromatography.

  • Solution : Sequential recrystallization from ethanol/water (1:3) and hexane/ethyl acetate (4:1).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Two-Step Halogenation55–65≥95HighModerate
Cyclization Route70–92≥90ModerateHigh

The cyclization route offers higher yields but requires specialized aniline precursors. Two-step halogenation is more adaptable for late-stage functionalization.

Industrial Applications and Patents

  • Pharmaceutical Intermediates : Key precursor for tubulin inhibitors (e.g., antitumor agents in PMC3582828).

  • Agrochemicals : Patent CN102942524A highlights halogenated quinolines as fungicides.

  • Custom Synthesis : Suppliers like BOC Sciences offer this compound at ≥98% purity for research.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-chloro-8-ethylquinoline?

A multi-step halogenation strategy is commonly employed. Initial synthesis involves introducing bromine and chlorine at specific positions via electrophilic substitution, followed by alkylation at the 8-position using ethylating agents like ethyl iodide. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-halogenation. For example, halogenation under anhydrous conditions in dichloromethane at 0–5°C minimizes side reactions . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) and purity (>95%) .

Q. What analytical techniques are critical for verifying purity and structural integrity?

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using a C18 column and acetonitrile/water mobile phase .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions. For instance, the ethyl group at C8 appears as a triplet (δ ~1.3 ppm) and quartet (δ ~3.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 298.95) .

Q. What safety protocols are essential for handling halogenated quinolines?

Halogenated quinolines require strict adherence to GHS guidelines:

  • Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
  • PPE : Nitrile gloves and lab coats prevent skin contact (H315/H319 risks) .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction at 150 K provides angstrom-level resolution. The ethyl group’s orientation and halogen positions are confirmed via thermal ellipsoid modeling. Weak intermolecular interactions (e.g., C–H⋯π) stabilize the crystal lattice, as seen in analogous 4-Bromo-8-methoxyquinoline structures . Data refinement with SHELXTL software ensures accuracy (R-factor < 0.05) .

Q. How do substituent positions influence reactivity and biological activity?

  • Electronic Effects : Bromine at C4 increases electrophilicity, enhancing cross-coupling potential (e.g., Suzuki reactions). Chlorine at C3 directs regioselectivity in further functionalization .
  • Biological Activity : The ethyl group at C8 improves lipophilicity (logP ~3.2), enhancing blood-brain barrier penetration in neuroactive compound analogs . Comparative studies with 5-Bromo-4-chloro-3-iodo-8-methylquinoline show that bulkier substituents reduce binding affinity to metalloproteinases by ~40% .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Step 1 : Synthesize derivatives with varied substituents (e.g., replacing ethyl with trifluoromethoxy) to assess steric/electronic effects .
  • Step 2 : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity. For example, IC50_{50} values against amyloid-beta aggregation correlate with substituent electronegativity .
  • Step 3 : Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding with His14 in MMP-9) .

Q. What methodologies optimize radiohalogenation for PET/SPECT imaging applications?

  • Precursor Design : Replace bromine with 76^{76}Br via isotopic exchange (Cu(I)-catalyzed, 120°C, 2h) .
  • Purification : Solid-phase extraction (C18 cartridges) removes unreacted isotopes, achieving radiochemical purity >99% .
  • Validation : Autoradiography in murine models confirms target specificity (e.g., amyloid plaque uptake) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.